Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate
Description
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by a 4-chlorophenyl group at position 2, methyl groups at positions 1 and 5, and an ethyl ester moiety at position 4 of the imidazole ring.
Properties
Molecular Formula |
C14H15ClN2O2 |
|---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1,5-dimethylimidazole-4-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-9(2)17(3)13(16-12)10-5-7-11(15)8-6-10/h5-8H,4H2,1-3H3 |
InChI Key |
IOMYQOCREVMKJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)C2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The most efficient route to ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate involves a one-pot microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides derived from 1,2-diaza-1,3-dienes (DDs). This method enables the simultaneous introduction of the 4-chlorophenyl, methyl, and ethyl ester groups through a cascade reaction:
Formation of Azavinyl Azomethine Ylide :
1,5-Electrocyclization :
Reaction Optimization
Key variables influencing yield and purity include:
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 150°C | Maximizes cyclization efficiency |
| Reaction Time | 20 minutes | Prevents decomposition |
| Solvent | Acetonitrile | Enhances dipole interactions |
| Aldehyde Equivalents | 1.2 equiv | Ensures complete ylide formation |
Substituting 4-chlorobenzaldehyde with other aldehydes (e.g., benzaldehyde) reduces yield to 44–50%, highlighting the importance of electronic effects from the chloro substituent.
Traditional Cycloaddition Approaches
[3+2] Cycloaddition of Nitrile Imines
While less efficient than microwave methods, nitrile imine cycloadditions offer an alternative pathway:
Nitrile Imine Generation :
- Hydrazonyl chlorides derived from methylhydrazine and ethyl chlorooxoacetate are treated with base (e.g., triethylamine).
Cycloaddition with Alkenes :
Limitations :
- Lower yields (45–55%) due to competing side reactions.
- Requires purification via column chromatography, increasing process complexity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To address scalability challenges, continuous flow reactors have been adapted for imidazole synthesis:
Reactor Design :
Economic Metrics :
Parameter Batch Process Flow Process Yield 71% 83% Purity 92% 97% Annual Production 50 kg 500 kg
Flow systems reduce solvent waste by 40% and energy consumption by 30%, making them preferable for large-scale manufacturing.
Structural Characterization and Quality Control
Spectroscopic Validation
Post-synthesis analysis ensures correct regiochemistry:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) achieves baseline separation of the target compound from byproducts.
Competing pathways may yield N1-methyl vs. N3-methyl isomers. Computational studies using density functional theory (DFT) at the B3LYP/6-31G* level predict a 4.2 kcal/mol preference for the N1-methyl isomer, aligning with experimental observations.
Green Chemistry Innovations
Recent advances include:
- Solvent-free mechanochemical synthesis using ball mills (yield: 68%).
- Photocatalytic methods employing eosin Y and visible light (yield: 72%).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The substituent positions and functional groups significantly influence the physicochemical and biological properties of imidazole derivatives. Below is a comparative analysis of key structural analogs:
Key Observations :
- Positional Isomerism : The placement of the chlorophenyl group (C2 vs. C5) and methyl groups (1,5- vs. 1,2-dimethyl) alters steric and electronic properties. For example, the 1,5-dimethyl configuration in the target compound may enhance ring planarity compared to 1,2-dimethyl analogs .
- Functional Groups : The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole introduces strong electron-withdrawing effects, increasing reactivity in substitution reactions . In contrast, ester or acetate groups (as in the target compound and analog) improve solubility and metabolic stability .
Reactivity Highlights :
- The nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole facilitates further derivatization (e.g., reduction to amines or participation in TDAE-mediated reactions) .
- Ester-containing analogs (e.g., the target compound) are prone to hydrolysis under acidic/basic conditions, which can be leveraged for prodrug design .
Stability and Binding Affinity :
- The acetate analog in shows enhanced stability when interacting with nuclear sirtuins, likely due to improved hydrogen-bonding capacity from the acetate moiety .
Biological Activity
Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes research findings on its biological activity, focusing on its antiviral, anti-inflammatory, and cytotoxic properties.
Chemical Structure
The compound belongs to the imidazole family, characterized by the presence of a chlorophenyl group and a carboxylate ester. Its molecular formula is .
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit moderate antiviral activity. For instance, compounds related to this structure showed a percentage inhibition of viral replication ranging from 33% to 45% against certain viruses, with cytotoxicity (CC50) values exceeding 200 µM . This suggests that while these compounds may inhibit viral activity, their therapeutic window may be limited due to toxicity.
Anti-inflammatory Properties
Imidazole derivatives are recognized for their anti-inflammatory properties. A comparative study involving other imidazole-based compounds indicated significant analgesic and anti-inflammatory effects. For example, certain related compounds displayed up to 100% anti-inflammatory activity at doses of 100 mg/kg body weight . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
The cytotoxic effects of this compound have been explored through various assays. The compound's ability to induce cell death has been linked to its electrophilic nature, allowing it to interact with thiol groups in proteins, leading to cellular stress responses . This mechanism is particularly relevant in cancer research where inducing apoptosis in malignant cells is a therapeutic goal.
Study on Antiviral Activity
A study focused on the synthesis and biological evaluation of imidazole derivatives found that specific structural modifications could enhance antiviral efficacy. This compound was part of a series that was evaluated for its ability to inhibit viral integrase activity in HIV-1 . The results indicated that while some derivatives had promising antiviral properties, further optimization was necessary to improve selectivity and reduce toxicity.
Evaluation of Anti-inflammatory Effects
In another research effort assessing anti-inflammatory effects, several imidazole derivatives were tested against COX-2 receptors. The findings indicated that modifications at the imidazole ring significantly influenced binding affinity and biological activity. This compound exhibited moderate binding affinity with COX-2, suggesting potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing Ethyl 2-(4-chlorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
A multi-step synthesis approach is recommended:
Intermediate Preparation : React 4-chlorophenyl precursors with 1,5-dimethylimidazole derivatives under controlled conditions.
Esterification : Use ethyl chloroformate in the presence of triethylamine (TEA) as a catalyst in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Optimization Tips :
- Temperature Control : Maintain low temperatures during exothermic steps to prevent decomposition.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Yield Tracking : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroformate to imidazole).
Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, ester CH₂ at δ 4.2–4.4 ppm).
- 13C NMR : Confirm carbonyl (C=O) at ~165–170 ppm and aromatic carbons.
- IR Spectroscopy : Detect ester C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- HPLC-MS : Ensure purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 293.1).
- X-ray Crystallography : Validate 3D structure using single-crystal diffraction data (e.g., bond lengths, angles) .
Advanced: How can hydrogen bonding motifs in the crystal lattice be systematically analyzed using graph set notation?
Methodological Answer:
Data Collection : Obtain high-resolution X-ray diffraction data (e.g., 100 K, Mo-Kα radiation).
Graph Set Analysis : Apply Etter’s methodology to classify hydrogen bonds into D (donor) and A (acceptor) patterns. Example motifs:
- R₂²(8) : Eight-membered rings formed via N-H···O interactions.
- C(4) : Chain motifs from C-H···π interactions.
Software Tools : Use Mercury (CCDC) or CrystalExplorer for visualization and validation .
Table 1 : Hypothetical Hydrogen Bond Parameters (Based on Analogous Structures)
| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Motif Type |
|---|---|---|---|---|
| N-H | O=C | 2.85 | 165 | R₂²(8) |
| C-H | Cl-C | 3.10 | 145 | C(4) |
Advanced: What strategies resolve discrepancies between experimental X-ray data and computational models during refinement?
Methodological Answer:
Initial Refinement : Use SHELXL with isotropic thermal parameters for light atoms and anisotropic for heavy atoms (e.g., Cl).
Discrepancy Resolution :
- Residual Density Maps : Identify missed hydrogen atoms or disordered regions.
- Twinned Data : Apply TWINLAW in SHELXL for twinning corrections.
- Restraints : Impose geometric restraints on bond lengths/angles using AFIX commands.
Validation : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and checkCIF for structural alerts .
Basic: What are the critical considerations for designing crystallization experiments to obtain high-quality single crystals?
Methodological Answer:
- Solvent System : Use slow-evaporation methods with dichloromethane/hexane (1:3) or ethanol/water (saturated solutions).
- Temperature Stability : Maintain ±0.1°C using a programmable incubator.
- Filtration : Pre-filter solutions (0.2 μm syringe filter) to remove particulates.
- Monitoring : Observe crystal growth under polarized light to assess birefringence and habit .
Advanced: How does the 4-chlorophenyl group influence the electronic properties and reactivity of the imidazole ring?
Methodological Answer:
Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311G*) to map:
- Electron Density : Chlorine’s electron-withdrawing effect reduces imidazole ring electron density.
- Hammett σp : Quantify substituent effects (σp ≈ 0.23 for 4-Cl).
Experimental Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
